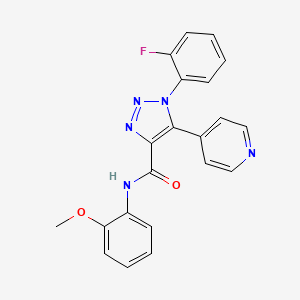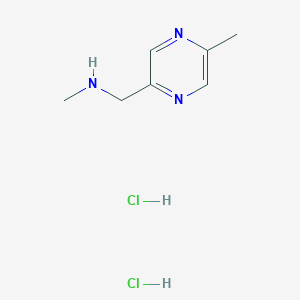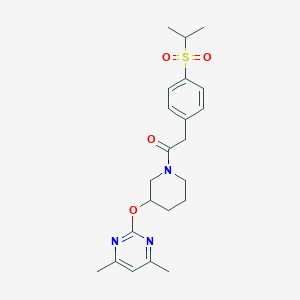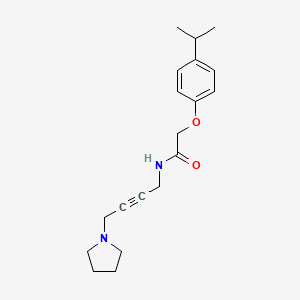
2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of 2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, this compound may act by modulating the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in cognitive function.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. Additionally, this compound has been shown to increase the production of certain neurotransmitters, such as dopamine and serotonin, which are involved in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide in lab experiments is its ability to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in the inflammatory response. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful in the study of certain neurological disorders. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide. One direction is to further investigate its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide involves several steps. The first step is the synthesis of 4-isopropylphenol, which is achieved by reacting isopropylbenzene with oxygen in the presence of a catalyst. The second step involves the synthesis of 4-(pyrrolidin-1-yl)but-2-yn-1-amine, which is achieved by reacting pyrrolidine with propargyl bromide. The final step involves the reaction of 4-isopropylphenol and 4-(pyrrolidin-1-yl)but-2-yn-1-amine with acetic anhydride to yield 2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide.
Applications De Recherche Scientifique
2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has potential applications in the field of medicine and biochemistry. This compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as a neuroprotective agent, as well as its ability to improve cognitive function.
Propriétés
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-16(2)17-7-9-18(10-8-17)23-15-19(22)20-11-3-4-12-21-13-5-6-14-21/h7-10,16H,5-6,11-15H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRWGBQPEIUUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC#CCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-methylsulfanylphenyl)methanone](/img/structure/B2851517.png)
![4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B2851519.png)

![4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2851525.png)

![[3-(2-Fluorophenyl)oxetan-3-yl]methanamine](/img/structure/B2851527.png)
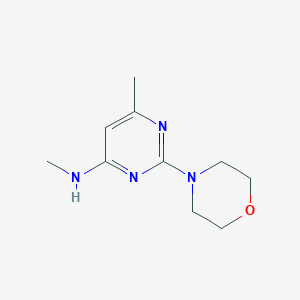
![(1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine](/img/structure/B2851529.png)
![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2851530.png)
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl]carbamate](/img/structure/B2851532.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2851534.png)
